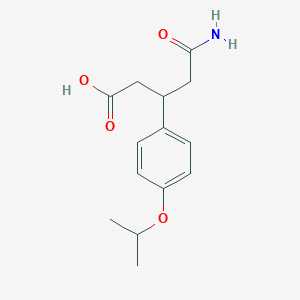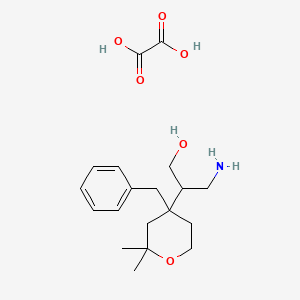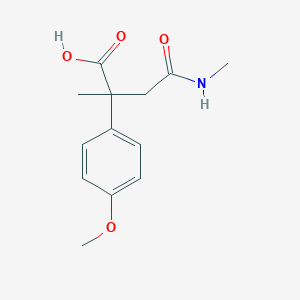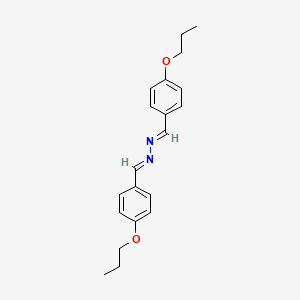
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Vue d'ensemble
Description
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid, also known as AG1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer research and therapy.
Mécanisme D'action
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been shown to have antiproliferative and proapoptotic effects on various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been reported to inhibit angiogenesis and invasion, which are critical processes for tumor growth and metastasis. In addition, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other tyrosine kinases. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has a relatively short half-life and poor solubility, which can limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for the development and application of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid. One area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibition, which could improve patient selection for targeted therapy. Another direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid and other EGFR inhibitors could be combined with immunotherapy or other targeted therapies to enhance their efficacy and overcome resistance mechanisms.
Applications De Recherche Scientifique
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the suppression of tumor growth and metastasis.
Propriétés
IUPAC Name |
5-amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-12-5-3-10(4-6-12)11(7-13(15)16)8-14(17)18/h3-6,9,11H,7-8H2,1-2H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGDMWWMAHGTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3830546.png)
![4-{2-[(4-methoxybenzyl)amino]ethyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B3830548.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)

![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)

